molecular formula C19H16Cl2N2O3 B4874170 (Z)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

(Z)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Cat. No.: B4874170
M. Wt: 391.2 g/mol
InChI Key: LZLSFNWAYSKZOC-SREVYHEPSA-N
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Description

(Z)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of furan, pyrazole, and propenone moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling through a propenone linkage. Key steps include:

    Preparation of 2,4-Dichlorophenoxyacetic acid: This is achieved through the chlorination of phenoxyacetic acid.

    Formation of the furan ring: The furan ring is synthesized via cyclization reactions involving appropriate precursors.

    Synthesis of the pyrazole ring: The pyrazole ring is formed through condensation reactions of hydrazines with diketones.

    Coupling reaction: The final step involves the coupling of the furan and pyrazole intermediates through a propenone linkage under specific reaction conditions, such as the use of base catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and recrystallization are employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the compound, altering its properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid); reactions often require catalysts and controlled temperatures.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

(Z)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s furan and pyrazole moieties enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

(Z)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE: can be compared with similar compounds like:

    (E)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE: The E-isomer of the compound, differing in the spatial arrangement of atoms.

    3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE: Lacks the Z-configuration, leading to different chemical and biological properties.

    Other furan-pyrazole derivatives: Compounds with similar core structures but different substituents, affecting their reactivity and applications.

The uniqueness of This compound lies in its specific configuration and combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-3-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-1-(2,5-dimethylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3/c1-12-9-17(23(2)22-12)18(24)7-6-14-4-5-15(26-14)11-25-19-8-3-13(20)10-16(19)21/h3-10H,11H2,1-2H3/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLSFNWAYSKZOC-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)C(=O)/C=C\C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(Z)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 3
Reactant of Route 3
(Z)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 4
Reactant of Route 4
(Z)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 5
(Z)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Reactant of Route 6
(Z)-3-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

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